![molecular formula C16H24Cl2N2 B2838324 4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride CAS No. 2060060-43-5](/img/structure/B2838324.png)

4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

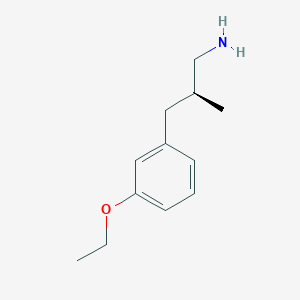

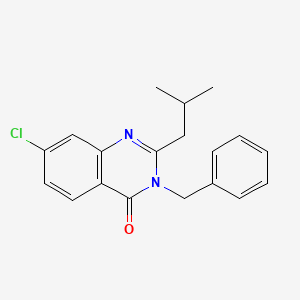

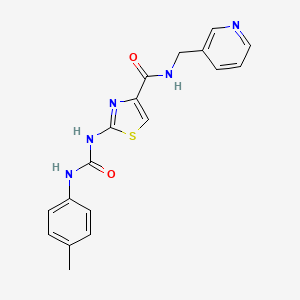

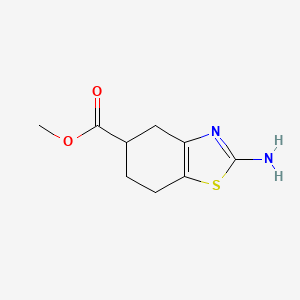

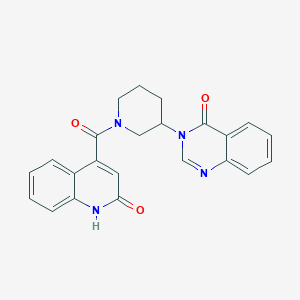

“4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride” is a chemical compound with the CAS Number: 2060060-43-5 . It has a molecular weight of 315.29 . The IUPAC name for this compound is 2-benzyloctahydro-1H-4,7-(epiminomethano)isoindole dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2.2ClH/c1-2-4-12(5-3-1)9-18-10-14-13-6-7-16(17-8-13)15(14)11-18;;/h1-5,13-17H,6-11H2;2*1H . This code gives a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Synthetic Pathways and Halogenation Reactions : Studies have explored synthetic pathways and halogenation reactions of fused ring compounds, demonstrating methodologies for creating complex tricyclic structures. For instance, the bromination and chlorination of dimethylbicyclo[6.3.0]undecane-2,6-dione have been investigated, revealing insights into the stereochemistry of halogenated products (Umehara et al., 1977).

- Novel Bis-Triazenes Synthesis : The reaction of diazonium salts with a mixture of ethylenediamine and formaldehyde has led to the formation of novel bis-triazenes, showcasing the flexibility of cyclic aminals in synthetic chemistry (Peori et al., 1998).

Chemical Transformations and Reactivity

- Cycloaddition Reactions : The nonconcerted cycloaddition of 2H-azirines to acylketenes offers a route to N-bridgehead heterocycles, highlighting the reactivity of cyclic compounds towards the formation of novel heterocyclic structures (Khlebnikov et al., 2011).

- Photolysis and Medium-Dependent Reactions : The photolytic decomposition of cyclic compounds in different media has been studied, showing diverse outcomes based on the solvent environment, contributing to the understanding of photochemical reactions in synthetic chemistry (Mlinarić-Majerski et al., 2000).

Coordination Chemistry and Complex Formation

- Coordination to Platinum(II) : The first example of the coordination of a tricyclic hydrophosphorane to platinum(II) has been reported, including an X-ray crystal structure analysis, indicating the potential for such cyclic systems in forming complex metal-organic structures (Mikhel et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Propriétés

IUPAC Name |

4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2.2ClH/c1-2-4-12(5-3-1)9-18-10-14-13-6-7-16(17-8-13)15(14)11-18;;/h1-5,13-17H,6-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZXHCCDOBFAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CN(CC3C1CN2)CC4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)